Ethyl 4-methyl-5-nitrofuran-3-carboxylate
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Overview
Description
Ethyl 4-methyl-5-nitrofuran-3-carboxylate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound features a furan ring substituted with a nitro group, a carboxylate ester, and a methyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-nitrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Sodium nitrite in DMSO-water can be used for selective oxidation.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 4-methyl-5-nitrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-nitrofuran-3-carboxylate involves its interaction with bacterial nitroreductases, which convert the compound into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to the antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
- 5-Nitrofuran-2-carbaldehyde
Uniqueness
Ethyl 4-methyl-5-nitrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H9NO5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
ethyl 4-methyl-5-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-14-7(5(6)2)9(11)12/h4H,3H2,1-2H3 |
InChI Key |
FQGPBQAWUHIICV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1C)[N+](=O)[O-] |
Origin of Product |
United States |
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